2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO2/c21-17-2-1-3-18(22)16(17)11-20(24)23-8-6-15(12-23)13-4-5-19-14(10-13)7-9-25-19/h1-5,10,15H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLFOVJFWRHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran moiety can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via the reaction of an amine with a suitable electrophile, such as an alkyl halide.
Coupling of Aromatic Rings: The final step involves coupling the benzofuran and pyrrolidine intermediates with the 2-chloro-6-fluorophenyl group, typically using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the structure of 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one. Research indicates that derivatives exhibiting similar structural motifs demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with pyrrolidine structures have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, this compound's derivatives also exhibit antifungal properties. Studies have reported that certain benzofuran derivatives possess significant antifungal activity, making them candidates for further development in treating fungal infections .
Anticancer Potential
There is emerging evidence suggesting that compounds with similar structural characteristics may possess anticancer properties. The presence of halogen substituents, such as chlorine and fluorine, has been associated with enhanced cytotoxicity against various cancer cell lines. The specific interactions at the molecular level are still under investigation, but preliminary results indicate potential pathways for therapeutic applications in oncology .
Case Study 1: Antibacterial Efficacy
In a study published in European Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives and tested their antibacterial efficacy against several strains. The study found that modifications to the benzofuran moiety significantly enhanced antibacterial activity, suggesting that this compound could be optimized for improved therapeutic outcomes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of related compounds demonstrated that specific analogs exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antibacterial | MRSA, E. coli | Effective inhibition observed |
| Antifungal | Various fungal strains | Significant antifungal activity noted |
| Anticancer | Human cancer cell lines | Selective cytotoxicity demonstrated |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic structures allow it to fit into binding sites, modulating the activity of these targets. The pathways involved often include signal transduction cascades that lead to the desired biological or chemical outcome.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires structural analogs with documented pharmacological, physicochemical, or crystallographic data. Below is a theoretical framework for such a comparison, inferred from general trends in related chemical classes:
Table 1: Structural and Functional Comparison
| Compound Name / Class | Key Features | Potential Applications | Key Differences from Target Compound |
|---|---|---|---|
| Benzofuran-pyrrolidine hybrids | Combine benzofuran’s aromaticity with pyrrolidine’s conformational flexibility | CNS agents, enzyme inhibitors | Lack halogen substituents (Cl, F) |
| Halogenated aryl ketones | Electrophilic ketone group; halogen atoms enhance binding affinity | Kinase inhibitors, antimicrobials | Absence of fused dihydrobenzofuran-pyrrolidine |
| 2,3-Dihydrobenzofuran derivatives | Partial saturation reduces aromaticity, increasing solubility | Antidepressants, anti-inflammatory agents | No pyrrolidine or halogenated aryl groups |
Key Observations :
Pyrrolidine vs. Piperidine : Substituting pyrrolidine (5-membered ring) with piperidine (6-membered) in analogs alters conformational dynamics, affecting receptor binding selectivity.
Benzofuran Saturation : The 2,3-dihydrobenzofuran moiety may reduce metabolic oxidation compared to fully aromatic benzofurans, extending half-life .
Research Findings and Limitations
- Crystallographic Data: No experimental crystal structure for the target compound is available in the provided evidence. SHELX-based refinement (commonly used for small-molecule crystallography) could resolve its 3D conformation, critical for structure-activity relationship (SAR) studies .
- Pharmacological Data : Absence of protein-binding or enzymatic inhibition data (e.g., Bradford assay ) precludes direct biological comparisons.
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule with potential biological activities. Its complex structure suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a chloro-fluoro phenyl ring attached to a pyrrolidine moiety, which is further linked to a benzofuran structure. The molecular formula is with a molecular weight of approximately 329.82 g/mol . The presence of halogen substituents is significant as they often enhance biological activity through various mechanisms.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. Research indicates that halogenated compounds can modulate enzyme activities, potentially leading to antimicrobial and anticancer effects. The specific pathways remain under investigation, but preliminary studies suggest:
- Enzyme inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor binding : It might interact with neurotransmitter receptors, influencing nervous system functions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar pyrrolidine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro tests demonstrated that modifications in the chemical structure, particularly the introduction of halogens, significantly enhance antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of this compound are being explored through various assays. Compounds with similar frameworks have exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess significant anticancer activity. For example, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited a significant reduction in bacterial growth .
- Cytotoxicity Assays : In another study focusing on anticancer properties, derivatives similar to the target compound were tested against A431 and Jurkat cell lines. The results showed that these compounds had IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development .
Data Tables
| Biological Activity | Compound Structure | Target Organism/Cell Line | IC50 Value |
|---|---|---|---|
| Antibacterial | Pyrrolidine Derivative | S. aureus, E. coli | 15 µg/mL |
| Anticancer | Benzofuran Derivative | A431, Jurkat | < 5 µM |
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what critical reaction parameters affect yield?
- Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1: Halogenation of the chlorophenyl precursor using bromine or iodine under controlled temperatures (60–80°C) to avoid side reactions .
- Step 2: Coupling of the pyrrolidine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for benzofuran integration), with palladium catalysts and ligand systems (e.g., XPhos) critical for regioselectivity .
- Key Factors: Reaction temperature, solvent polarity (e.g., DMF vs. THF), and purification via column chromatography (silica gel, gradient elution) significantly impact yield .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and benzofuran moieties .
- X-ray Crystallography: Resolve stereochemical ambiguities; for example, compare bond angles and torsion angles with deposited CCDC data (e.g., CCDC 1988019 for analogous structures) .
- FT-IR: Confirm ketone (C=O stretch ~1700 cm⁻¹) and aromatic C-F stretches (1200–1100 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to mitigate low yields in the benzofuran-pyrrolidine coupling step?
- Methodological Answer:
- Design of Experiments (DoE): Systematically vary catalyst loading (0.5–5 mol%), ligand ratios, and solvent systems to identify optimal conditions .
- In Situ Monitoring: Use HPLC-MS to track intermediate formation and degradation, adjusting reaction time dynamically .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while improving yield by 15–20% .
Q. What strategies resolve discrepancies between experimental and computational (DFT) spectroscopic data?
- Methodological Answer:
- DFT Refinement: Re-optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to account for solvent effects (PCM model) .
- Dynamic NMR: Probe conformational flexibility in solution (e.g., pyrrolidine ring puckering) to reconcile static DFT predictions with experimental data .
Q. How can crystallographic disorder in the pyrrolidine ring be addressed to confirm molecular conformation?
- Methodological Answer:
- Low-Temperature XRD: Collect data at 100 K to reduce thermal motion artifacts .
- Twinned Crystal Analysis: Use software (e.g., PLATON) to model disorder and refine occupancy factors for overlapping atoms .
Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via UPLC-PDA .
- Arrhenius Modeling: Predict shelf life by analyzing degradation kinetics at elevated temperatures (50–70°C) .
Q. How can computational modeling predict biological activity against target enzymes?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases), focusing on the chlorophenyl and benzofuran moieties as pharmacophores .
- MD Simulations: Run 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify key residue interactions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across antimicrobial assays?
- Methodological Answer:
- Standardize Assays: Use CLSI guidelines for MIC determinations to minimize variability in bacterial strain preparation and inoculum size .
- Check for Degradation: Pre-test compound stability in assay media (e.g., Mueller-Hinton broth) via LC-MS to rule out false negatives .
Q. What analytical workflows validate purity when HPLC and NMR data conflict?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
